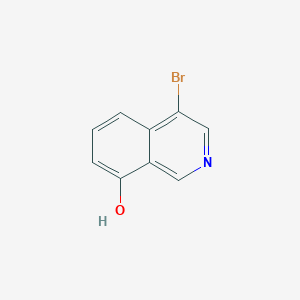

4-Bromoisoquinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromoisoquinolin-8-ol is a chemical compound with a molecular weight of 224.06 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 4-Bromoisoquinolin-8-ol involves an electrocyclic reaction catalyzed by palladium . This reaction selectively affords either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . The 4-Bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN . A bromine is introduced into the products, making the methodology more attractive for organic synthesis .Scientific Research Applications

Synthesis and Biological Activity

4-Bromoisoquinolin-8-ol serves as a precursor in the synthesis of complex molecules with potential biological activities. For instance, it has been used in the synthesis of 8,8′-diaryl-substituted 3,3′-biisoquinoline ligands, highlighting its role in creating chelates with unique structural features and potential application in coordination chemistry and possibly in medicinal chemistry due to their endotopic but nonhindering steric nature. The synthesis of these ligands from 4-Bromoisoquinolin-8-ol indicates the compound's versatility in contributing to the development of new chemical entities with significant chemical and biological properties (Durola, Hanss, Roesel, Sauvage, & Wenger, 2007).

Photolabile Protecting Groups

Research has also explored the utility of brominated hydroxyquinolines, closely related to 4-Bromoisoquinolin-8-ol, as photolabile protecting groups. These compounds, such as 8-bromo-7-hydroxyquinoline (BHQ), have shown high efficiency in photolysis and are suitable for use in vivo due to their sensitivity to multiphoton-induced photolysis. This property makes them valuable in the development of caging groups for biological messengers, indicating the potential of 4-Bromoisoquinolin-8-ol derivatives in photochemical and photobiological applications (Fedoryak & Dore, 2002).

Antitumor Activity

Derivatives of isoquinoline, including those related to 4-Bromoisoquinolin-8-ol, have been investigated for their antitumor properties. Specifically, 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone have shown significant antineoplastic activity in preclinical models. These findings suggest that structural analogs of 4-Bromoisoquinolin-8-ol could be promising candidates for developing new antitumor agents, highlighting the compound's relevance in medicinal chemistry and oncology research (Liu, Lin, Penketh, & Sartorelli, 1995).

Chemical Synthesis and Reactivity

The chemical reactivity of 4-Bromoisoquinolin-8-ol and its derivatives plays a crucial role in synthetic chemistry, facilitating the development of novel compounds. For instance, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from related precursors has been achieved, showcasing the compound's utility in creating new molecules with potential applications in various fields, including pharmaceuticals and materials science. The proposed mechanism involving a bromonium ylide intermediate further illustrates the complex chemistry that 4-Bromoisoquinolin-8-ol derivatives can undergo, contributing to the diversity and richness of organic synthesis (He, Shi, Cheng, Man, Yang, & Li, 2016).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that isoquinolines and isoquinolin-1(2h)-ones, which are structurally related to 4-bromoisoquinolin-8-ol, are found in many natural products and synthetic pharmaceuticals . This suggests that 4-Bromoisoquinolin-8-ol may have similar targets and roles.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . . These properties suggest that 4-Bromoisoquinolin-8-ol may have good bioavailability.

Action Environment

It is known that the compound’s synthesis can be influenced by different conditions .

properties

IUPAC Name |

4-bromoisoquinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-5-11-4-7-6(8)2-1-3-9(7)12/h1-5,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOYPNNECSMYNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2739822.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2739833.png)